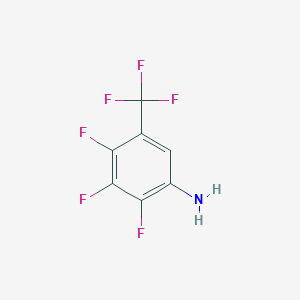

2,3,4-Trifluoro-5-(trifluoromethyl)aniline

Descripción general

Descripción

“2,3,4-Trifluoro-5-(trifluoromethyl)aniline” is a chemical compound that belongs to the class of anilines. It contains a trifluoromethyl group (-CF3) attached to an aniline .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 3,5-Bis(trifluoromethyl)aniline can be synthesized from 3,5-Bis(trifluoromethyl)nitrobenzene and ethyl acetate using palladium-carbon as a catalyst . Another method involves taking tetrafluorobenzene as the initial raw material and synthesizing 2, 3, 4-trifluoroaniline at high temperature .Molecular Structure Analysis

The molecular structure of “2,3,4-Trifluoro-5-(trifluoromethyl)aniline” can be represented by the formula C7H5F4N . It consists of a benzene ring with three fluorine atoms and a trifluoromethyl group attached to it, along with an amine group .Chemical Reactions Analysis

Trifluoromethyl anilines have been found to participate in various chemical reactions. For example, 3,5-Bis(trifluoromethyl)aniline was found to be a highly efficient monodentate transient directing group for the palladium-catalyzed direct dehydrogenative cross-coupling of benzaldehydes with arenes .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For example, 2-(Trifluoromethyl)aniline has a refractive index of 1.481, a boiling point of 170-173 °C, a melting point of 34 °C, and a density of 1.282 g/mL at 25 °C .Safety and Hazards

Trifluoromethyl anilines can be hazardous. They are considered flammable liquids and can cause skin irritation, serious eye irritation, and respiratory irritation . Proper safety measures should be taken when handling these chemicals, including wearing protective equipment and ensuring adequate ventilation .

Propiedades

IUPAC Name |

2,3,4-trifluoro-5-(trifluoromethyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F6N/c8-4-2(7(11,12)13)1-3(14)5(9)6(4)10/h1H,14H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLKGQEBYBZBAKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1N)F)F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F6N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,4-Trifluoro-5-(trifluoromethyl)aniline | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Cyclopropyl-6-[(1-{imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)methoxy]pyridazine](/img/structure/B2623697.png)

![(3aR,4R,6aS)-rel-octahydrocyclopenta[c]pyrrol-4-ol hydrochloride](/img/structure/B2623707.png)

![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B2623710.png)

![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-3-tosylpropanamide](/img/structure/B2623712.png)

![N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)quinoline-6-carboxamide](/img/structure/B2623719.png)